3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)
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Overview
Description
3,3’-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol) is a chemical compound with the molecular formula C10H20O4. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique structure, which includes two hydroxyl groups attached to a dioxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol) typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of ethylene glycol with acetone in the presence of p-toluenesulfonic acid can yield 2,2-dimethyl-1,3-dioxolane.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a series of reactions, such as the reduction of ester or ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with palladium on carbon (Pd/C) catalyst, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
3,3’-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol) depends on its specific application. In general, the compound can interact with various molecular targets through its hydroxyl groups and dioxolane ring. These interactions can involve hydrogen bonding, coordination with metal ions, and participation in redox reactions. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A similar compound with one hydroxyl group.
2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: A compound with two hydroxyl groups but different stereochemistry.
1,3-Dioxolane-4-propanol: A compound with a different alkyl chain length.
Uniqueness
3,3’-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol) is unique due to its specific stereochemistry and the presence of two hydroxyl groups. This configuration allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
73893-17-1 |
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Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-[(4S,5S)-5-(3-hydroxypropyl)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol |
InChI |
InChI=1S/C11H22O4/c1-11(2)14-9(5-3-7-12)10(15-11)6-4-8-13/h9-10,12-13H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
OCWOPRHOKFJNIK-UWVGGRQHSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CCCO)CCCO)C |
Canonical SMILES |
CC1(OC(C(O1)CCCO)CCCO)C |
Origin of Product |
United States |
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